molecular formula C12H19N3O2S B12111150 (2-[(4-Phenylpiperazin-1-YL)sulfonyl]ethyl)amine

(2-[(4-Phenylpiperazin-1-YL)sulfonyl]ethyl)amine

Cat. No.: B12111150
M. Wt: 269.37 g/mol
InChI Key: OSGUGEUXXUDSCO-UHFFFAOYSA-N
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Description

    is a chemical compound with the following structure:

    (2-[(4-Phenylpiperazin-1-YL)sulfonyl]ethyl)amine: C12H18N4O2S\text{C}_{12}\text{H}_{18}\text{N}_4\text{O}_2\text{S}C12​H18​N4​O2​S

    .
  • It contains a piperazine ring (a six-membered heterocycle with two nitrogen atoms) and a sulfonamide group.
  • The compound’s systematic name reflects its structure: 2-(4-phenylpiperazin-1-yl)sulfonyl-ethylamine .
  • While its exact applications are diverse, one notable area is its potential role in treating Alzheimer’s disease (AD).
  • Preparation Methods

    • Synthesis of this compound involves several steps, including the introduction of the phenylpiperazine moiety and subsequent sulfonylation.
    • One synthetic route could start from commercially available starting materials, such as piperazine and phenylsulfonyl chloride.
    • The reaction conditions would typically involve solvent-based reactions, with appropriate catalysts and reagents.
    • Industrial production methods may vary, but optimization for yield and purity is crucial.
  • Chemical Reactions Analysis

      (2-[(4-Phenylpiperazin-1-YL)sulfonyl]ethyl)amine: can undergo various reactions:

    • Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles.
    • Major products depend on reaction conditions and substituents.
  • Scientific Research Applications

  • Mechanism of Action

      AChE Inhibition: By inhibiting acetylcholinesterase, it increases acetylcholine levels, potentially improving cognitive function.

      Molecular Targets: AChE is the primary target, but further studies are needed to explore other interactions.

  • Comparison with Similar Compounds

      Uniqueness: Its specific combination of the piperazine ring and sulfonyl group sets it apart.

      Similar Compounds: Other AChEIs like Donepezil, Rivastigmine, and Galantamine are structurally different but share the same therapeutic goal.

    Properties

    Molecular Formula

    C12H19N3O2S

    Molecular Weight

    269.37 g/mol

    IUPAC Name

    2-(4-phenylpiperazin-1-yl)sulfonylethanamine

    InChI

    InChI=1S/C12H19N3O2S/c13-6-11-18(16,17)15-9-7-14(8-10-15)12-4-2-1-3-5-12/h1-5H,6-11,13H2

    InChI Key

    OSGUGEUXXUDSCO-UHFFFAOYSA-N

    Canonical SMILES

    C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCN

    Origin of Product

    United States

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